![molecular formula C12H20ClN B1341066 N-(4-Methylbenzyl)-2-butanamine hydrochloride CAS No. 1049678-12-7](/img/structure/B1341066.png)
N-(4-Methylbenzyl)-2-butanamine hydrochloride
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Description
Scientific Research Applications
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, including benzyl parabens, are used as preservatives in various products and have been studied for their environmental impact. Research indicates that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence raises concerns about their potential as weak endocrine disrupters and necessitates further studies on their toxicity and degradation products in aquatic environments (Haman et al., 2015).
Analytical Methods for Determining Antioxidant Activity
Research on analytical methods for determining antioxidant activity is relevant to understanding the chemical properties and potential applications of various compounds, including N-(4-Methylbenzyl)-2-butanamine hydrochloride. These methods, such as ORAC, HORAC, TRAP, and DPPH assays, are critical for assessing the antioxidant capacity of complex samples, which could be applicable to studying the effects and applications of this compound (Munteanu & Apetrei, 2021).
Environmental Effects of Organic UV Filters
Research on the environmental effects of organic ultraviolet (UV) filters, such as benzophenones, may offer insights into the environmental stability and degradation of related benzyl compounds. These studies highlight the persistence of organic filters in water sources and their potential impacts on aquatic life, pointing towards the importance of understanding the environmental behavior of synthetic compounds (Schneider & Lim, 2019).
Sorption of Herbicides to Soil
Understanding the sorption and degradation of herbicides and related compounds in soil is crucial for assessing their environmental impact and potential applications in agricultural settings. Research on the sorption behavior of 2,4-D and other phenoxy herbicides provides valuable insights into the interactions between these compounds and soil components, which could be analogous to the behaviors of N-(4-Methylbenzyl)-2-butanamine hydrochloride in environmental contexts (Werner et al., 2012).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-7-5-10(2)6-8-12;/h5-8,11,13H,4,9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDJYJYSKVQEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586401 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylbenzyl)-2-butanamine hydrochloride | |
CAS RN |
1049678-12-7 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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